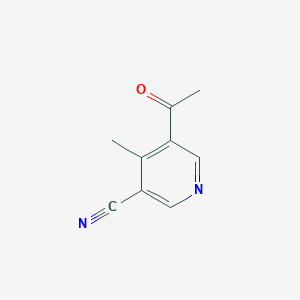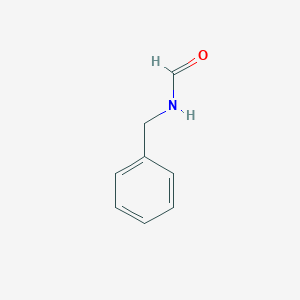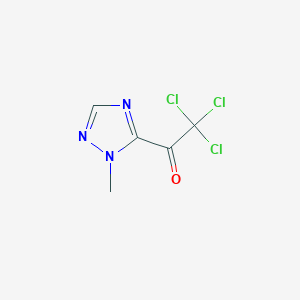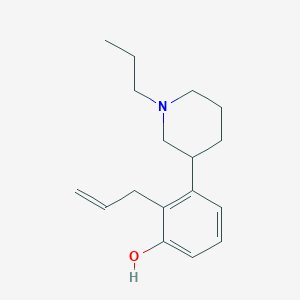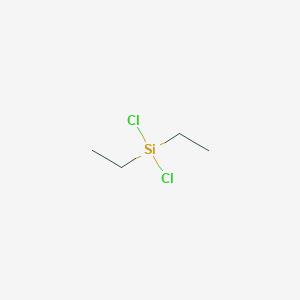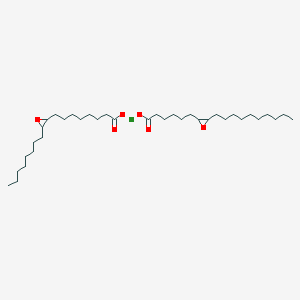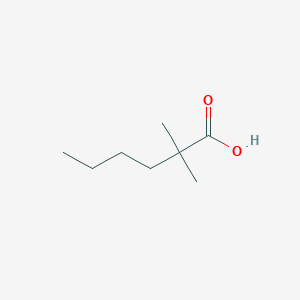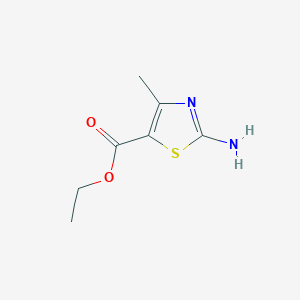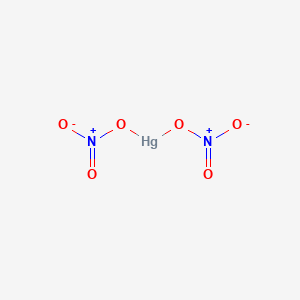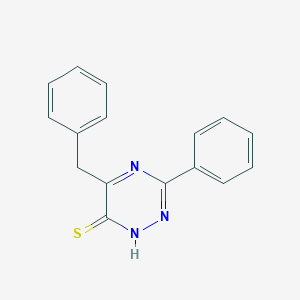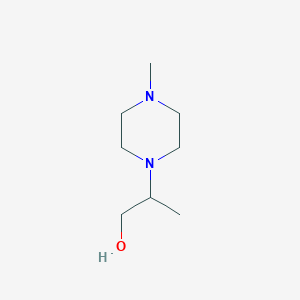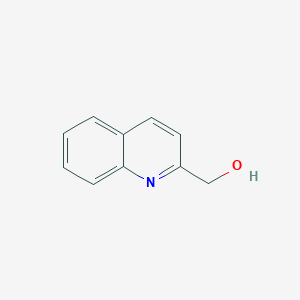![molecular formula C16H9ClN3NaO7S B155582 Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate CAS No. 10132-98-6](/img/structure/B155582.png)
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate, commonly known as Sudan III, is a synthetic azo dye that is widely used in scientific research. This compound is a lipophilic dye and is commonly used in staining of lipids in tissues and cells. Sudan III is also used as a food dye and in the textile industry.
Wirkmechanismus
The mechanism of action of Sudan III is not fully understood. It is believed to interact with lipids in tissues and cells, resulting in a red-orange color. Sudan III is also thought to bind to proteins, resulting in a shift in absorbance spectra.
Biochemische Und Physiologische Effekte
Sudan III is not known to have any significant biochemical or physiological effects. However, it is important to note that Sudan III is a synthetic azo dye and may have potential health effects if ingested or absorbed through the skin. Therefore, proper precautions should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan III has several advantages in lab experiments. It is a relatively inexpensive compound and is readily available. Its lipophilic nature makes it useful in lipid staining of tissues and cells. However, there are also limitations to using Sudan III in lab experiments. It is not specific to any particular lipid and may stain non-lipid structures. Sudan III is also not suitable for use in live cells as it is toxic and may interfere with cellular processes.
Zukünftige Richtungen
For the use of Sudan III in scientific research include the development of lipid-based drug delivery systems and new pH indicators for analytical chemistry.
Synthesemethoden
Sudan III is synthesized by the diazotization of 3-chloro-2-hydroxy-5-nitroaniline followed by coupling with 5-hydroxynaphthalene-1-sulphonic acid. The resulting compound is then converted to its sodium salt form. The synthesis of Sudan III is a multistep process that requires careful attention to detail and proper equipment.
Wissenschaftliche Forschungsanwendungen
Sudan III is used in a variety of scientific research applications. Its lipophilic nature makes it useful in lipid staining of tissues and cells. It is also used in the detection of fat-soluble vitamins in food samples. Sudan III is used in the textile industry to dye nylon, silk, and wool. It is also used as a pH indicator in analytical chemistry.
Eigenschaften
CAS-Nummer |
10132-98-6 |
|---|---|
Produktname |
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate |
Molekularformel |
C16H9ClN3NaO7S |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H10ClN3O7S.Na/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27;/h1-7,21-22H,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
ZTUZEAKLMFILMI-XMMWENQYSA-M |
Isomerische SMILES |
C1=CC2=C(C=C/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)/C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




